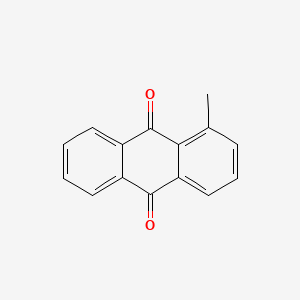

1-Methylanthraquinone

Description

Significance of Anthraquinone (B42736) Derivatives in Chemical Sciences

Anthraquinone (anthracene-9,10-dione) and its derivatives constitute a significant class of organic compounds built upon a tricyclic aromatic framework. numberanalytics.comwikipedia.org This core structure, composed of three fused benzene (B151609) rings with two ketone groups on the central ring, provides a rigid and planar scaffold that is fundamental to their diverse applications. numberanalytics.com Historically, anthraquinones are renowned for their role as vibrant and stable dyes; for instance, alizarin, an anthraquinone derivative, has been used as a red dye for centuries. numberanalytics.com

The practical importance of these compounds stems from their unique spectral and redox properties, photochromism, and a wide array of biological activities. colab.ws The anthraquinone skeleton can be readily modified, allowing for the synthesis of a vast number of derivatives with tailored characteristics. colab.ws This versatility makes them crucial in various fields. In materials science, their stable redox cycling capabilities are exploited in applications such as redox flow batteries and the production of hydrogen peroxide. wikipedia.org Furthermore, they are investigated for use as photocatalysts, chemical sensors, and components in advanced electronic materials. colab.wsnih.gov In medicinal chemistry, the anthraquinone scaffold is a key component in several therapeutic agents, including some anticancer drugs. wikipedia.orgnih.gov

Overview of 1-Methylanthraquinone's Role in Specialized Chemical and Biological Investigations

Within the broad family of anthraquinones, this compound is a specific derivative distinguished by a methyl group at the C1 position of the anthraquinone core. This particular substitution pattern imparts distinct properties that have made it a subject of specialized research.

In applied chemistry, this compound serves as a chemical intermediate in the synthesis of more complex molecules, such as dyes and pharmaceuticals. lookchem.comontosight.ai Its synthesis and chemical reactions are of interest to organic chemists developing new synthetic methodologies. For example, research has explored its production via the diene synthesis, where 1,4-naphthoquinone (B94277) reacts with a substituted butadiene. scirp.org

Biologically, this compound has been identified as a natural product in certain fungi and plants. lookchem.com This has led to investigations into its biological activities. Research has explored its potential antimicrobial and anticancer properties, a common area of study for many anthraquinone derivatives. ontosight.ai A notable niche application for related anthraquinone compounds is as a bird repellent for seeds, an area where the irritant properties of these molecules are utilized. wikipedia.org The specific role and efficacy of the 1-methyl derivative in these applications continue to be topics of scientific investigation.

Scope and Research Focus of the Academic Review on this compound

This academic review is dedicated exclusively to the chemical compound this compound (1-methylanthracene-9,10-dione). The objective is to provide a focused and scientifically accurate overview of its fundamental characteristics, synthesis, and documented roles in specific research contexts.

The scope of this article is centered on the following key areas:

Fundamental Properties: A detailed presentation of the known physicochemical and spectroscopic data for this compound.

Synthesis: An examination of established chemical pathways for the preparation of this compound.

Research Applications: A summary of key findings from chemical and biological studies where this compound is the primary compound of interest.

This review will strictly adhere to these topics. It will not cover information related to dosage, administration, or safety and adverse effect profiles, maintaining a clear focus on the compound's chemistry and its role in scientific investigations. The content is compiled from diverse academic sources to ensure a professional and authoritative tone.

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-methylanthracene-9,10-dione | N/A |

| Molecular Formula | C₁₅H₁₀O₂ | ontosight.ai |

| Molecular Weight | 222.24 g/mol | ontosight.ai |

| Appearance | Yellow crystalline solid | lookchem.comontosight.ai |

| Melting Point | ~170-176 °C | lookchem.comontosight.ai |

| CAS Number | 954-07-4 | lookchem.com |

| Solubility | Insoluble in water; Soluble in organic solvents | ontosight.ai |

Structure

3D Structure

Properties

CAS No. |

954-07-4 |

|---|---|

Molecular Formula |

C15H10O2 |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

1-methylanthracene-9,10-dione |

InChI |

InChI=1S/C15H10O2/c1-9-5-4-8-12-13(9)15(17)11-7-3-2-6-10(11)14(12)16/h2-8H,1H3 |

InChI Key |

RBGUKBSLNOTVCD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for 1 Methylanthraquinone

Established Synthetic Routes for 1-Methylanthraquinone

Traditional methods for synthesizing the this compound scaffold primarily rely on two well-established reaction types: the oxidation of a corresponding methylated anthracene (B1667546) and the multi-step Friedel-Crafts acylation and subsequent cyclization.

The direct oxidation of a methyl-substituted anthracene is a straightforward approach to producing methylanthraquinones. This method typically involves the use of strong oxidizing agents to convert the central aromatic ring of a precursor like 1-methylanthracene (B1217907) into the corresponding quinone. Chromium trioxide (CrO₃) in acetic acid is a classic and effective reagent for this transformation. orgsyn.orgorgsyn.org

The general mechanism involves the attack of the oxidizing agent on the electron-rich central ring of the anthracene core. The reaction of naphthalene (B1677914) with chromium trioxide in aqueous acetic acid to form 1,4-naphthoquinone (B94277) serves as a well-documented model for this type of oxidation. orgsyn.org In this process, a solution of chromium trioxide is prepared in aqueous acetic acid and cooled. The aromatic hydrocarbon, dissolved in glacial acetic acid, is then added gradually while maintaining a low temperature. orgsyn.org Similarly, β-methylanthraquinone can be prepared by the oxidation of β-methylanthracene. orgsyn.org Although less specifically detailed in readily available literature for the 1-methyl isomer, the synthesis of this compound would follow an analogous pathway starting from 1-methylanthracene.

Table 1: Representative Conditions for Oxidation to Quinones This table is illustrative of the general methodology.

| Starting Material | Oxidizing Agent | Solvent | Temperature | Yield |

| Naphthalene | Chromium Trioxide (CrO₃) | 80% Acetic Acid | 10-15°C | 18-22% |

| β-Methylanthracene | Various (e.g., CrO₃) | Acetic Acid | Varies | Good |

This method's primary advantage is its directness, assuming the precursor 1-methylanthracene is available. The conditions must be carefully controlled to prevent over-oxidation or side reactions on the methyl group.

The synthesis of substituted anthraquinones via Friedel-Crafts reactions is a cornerstone of industrial and laboratory-scale production. This process does not involve the direct acylation of the deactivated anthraquinone (B42736) molecule itself but rather consists of two key stages:

Intermolecular Friedel-Crafts Acylation: An aromatic compound, such as toluene (B28343), is acylated with phthalic anhydride (B1165640) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). google.comkoreascience.kr

Intramolecular Friedel-Crafts Acylation (Cyclization): The resulting 2-aroylbenzoic acid intermediate is then cyclized using a strong protic acid like sulfuric acid or polyphosphoric acid. beilstein-journals.orgresearchgate.net

To synthesize this compound, the crucial step is the initial acylation of toluene by phthalic anhydride. This reaction yields a mixture of isomeric intermediates, including 2-(2-methylbenzoyl)benzoic acid and 2-(4-methylbenzoyl)benzoic acid. koreascience.kr The formation of this compound specifically requires the cyclization of the 2-(2-methylbenzoyl)benzoic acid intermediate. koreascience.kr The subsequent ring-closure is an intramolecular electrophilic aromatic substitution, where the carboxylic acid, activated by the strong acid, acylates the adjacent aromatic ring to form the fused tricyclic system of anthraquinone. beilstein-journals.orgresearchgate.net

Researchers have developed one-pot syntheses combining these steps. For instance, phthalic anhydride and various arenes can be converted to anthraquinone derivatives in a single step using a combined AlCl₃ and methanesulfonic acid system or catalyzed by alum in an aqueous medium. nih.govresearchgate.netresearchgate.net

Table 2: Friedel-Crafts Synthesis of Substituted Anthraquinones

| Arene | Acylating Agent | Catalyst | Cyclization Agent | Product | Yield | Reference |

| Toluene | Phthalic Anhydride | AlCl₃ | Fuming H₂SO₄ | 2-Methylanthraquinone (B1664562) (major), this compound (minor) | 81-90% (for 2-isomer) | orgsyn.orgkoreascience.kr |

| Substituted Benzenes | Phthalic Anhydride | Alum | (One-Pot) | Substituted Anthraquinones | 70-96% | researchgate.net |

The regioselectivity of the initial acylation step is critical in determining the final product distribution between this compound and 2-methylanthraquinone.

Synthesis of this compound Derivatives

Modern synthetic efforts focus on developing more efficient, atom-economical, and environmentally benign methods. One-pot benzannulation reactions have emerged as a powerful strategy for constructing the anthraquinone framework with various substituents.

Benzannulation involves the formation of a new benzene (B151609) ring onto an existing ring system. In the context of anthraquinone synthesis, this typically means constructing the third ring onto a naphthoquinone scaffold. These reactions can be designed as cascade or domino sequences, where multiple bonds are formed in a single pot, often with high efficiency and stereocontrol.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative for complex synthesis. The amino acid L-proline has proven to be a versatile catalyst for various transformations, including the synthesis of quinone derivatives. organic-chemistry.org

A notable example is the direct one-pot synthesis of substituted anthraquinones via an L-proline-catalyzed [4+2] cycloaddition (Diels-Alder type) reaction. beilstein-journals.org In this methodology, a 1,4-naphthoquinone acts as the dienophile, and an in-situ generated diene, formed from an α,β-unsaturated aldehyde, serves as the diene component. L-proline catalyzes the formation of the reactive diene intermediate, which then undergoes cycloaddition with the naphthoquinone, followed by oxidative aromatization to yield the final anthraquinone derivative. This approach allows for the synthesis of anthraquinones bearing various substituents in moderate to good yields (45-94%). beilstein-journals.org

The reaction between α,β-unsaturated aldehydes and naphthoquinones is a key benzannulation strategy for accessing the anthraquinone core. beilstein-journals.orgresearchgate.net This transformation, often catalyzed by an organocatalyst like L-proline, builds the third aromatic ring onto the naphthoquinone skeleton.

The proposed mechanism involves the reaction of the α,β-unsaturated aldehyde with the L-proline catalyst to form a dienamine intermediate. This electron-rich dienamine then acts as the diene in a [4+2] cycloaddition reaction with the naphthoquinone. The resulting cycloadduct subsequently undergoes an elimination and oxidation sequence, often facilitated by air, to afford the stable, aromatic anthraquinone product. This method provides a direct route to polysubstituted anthraquinones from readily available starting materials. beilstein-journals.org

Table 3: L-Proline-Catalyzed Synthesis of Substituted Anthraquinones Data synthesized from Lee et al. as cited in a review. beilstein-journals.org

| Naphthoquinone Substrate | α,β-Unsaturated Aldehyde | Catalyst | Additive | Yield |

| 1,4-Naphthoquinone | Crotonaldehyde | L-Proline | Benzoic Acid | 45-94% (range for various derivatives) |

| Substituted 1,4-Naphthoquinones | Various α,β-Unsaturated Aldehydes | L-Proline | Benzoic Acid | 45-94% (range for various derivatives) |

This organocatalytic approach represents a significant advancement, enabling the construction of complex anthraquinone derivatives under relatively mild, one-pot conditions.

Diene Synthesis for Substituted Anthraquinones

The Diels-Alder reaction, a powerful tool in organic synthesis, provides a convergent and efficient route for the construction of the anthraquinone framework. This methodology involves the [4+2] cycloaddition of a diene with a dienophile, followed by an oxidation step to yield the aromatic anthraquinone core. Specifically, the reaction between 1,4-naphthoquinone and various substituted 1,3-butadienes is a key strategy for producing a wide range of substituted anthraquinones, including this compound.

Reaction between 1,4-Naphthoquinone and Substituted 1,3-Butadienes

The synthesis of this compound can be achieved through the Diels-Alder reaction of 1,4-naphthoquinone with isoprene (B109036) (2-methyl-1,3-butadiene). In this reaction, 1,4-naphthoquinone acts as the dienophile and isoprene serves as the diene. The initial cycloaddition reaction forms a tetrahydroanthraquinone (B8792033) intermediate, which is subsequently oxidized to yield the stable, aromatic this compound.

A general procedure for this type of synthesis involves refluxing a solution of 1,4-naphthoquinone and an excess of the substituted 1,3-butadiene (B125203) in a suitable solvent, such as ethanol. orgsyn.org The reaction mixture is heated for several hours to ensure the completion of the cycloaddition. Following the reaction, the intermediate adduct can be oxidized to the corresponding anthraquinone. One common method for this oxidation is bubbling a current of air through an ethanolic potassium hydroxide (B78521) solution of the adduct. orgsyn.org This process, known as dehydrogenation, introduces the aromaticity to the newly formed ring. The desired substituted anthraquinone, in this case, this compound, then precipitates from the solution and can be collected by filtration.

The reaction of 1,4-naphthoquinone with trans-piperylene (1-methyl-1,3-butadiene) has also been studied, leading to the formation of this compound. researchgate.net The reaction conditions, including temperature and reaction time, can be optimized to maximize the yield and purity of the final product.

Catalysis by Mo-V-P Heteropoly Acid Solutions

To enhance the efficiency and sustainability of the diene synthesis for substituted anthraquinones, bifunctional catalysts have been developed. Among these, molybdenum-vanadium-phosphorus (Mo-V-P) heteropoly acid (HPA) solutions have shown significant promise. scirp.orgresearchgate.net These catalysts are advantageous as they can facilitate both the acid-catalyzed Diels-Alder reaction and the subsequent oxidation of the adduct in a one-pot process. scirp.orgscirp.org

A study on the one-pot synthesis of substituted 9,10-anthraquinones utilized an aqueous solution of a high-vanadium HPA with the brutto-composition H₁₇P₃Mo₁₆V₁₀O₈₉ (HPA-10). scirp.org The reaction of 1,4-naphthoquinone with isoprene in the presence of this catalyst system, mixed with an organic solvent like 1,4-dioxane, produced this compound. The reaction conditions, such as temperature and the molar ratio of reactants to catalyst, have a significant impact on the product yield and purity. For instance, decreasing the molar ratio of HPA-10 to 1,4-naphthoquinone from 2:1 to 0.5:1 was found to increase the yield of 2-methylanthraquinone, a phenomenon also observed for this compound. scirp.org This is attributed to a reduction in side oxidation processes due to the strong oxidizing nature of the HPA. scirp.org This method has been shown to produce substituted anthraquinones with yields of up to 90% and purity as high as 96-97%. scirp.org

Table 1: Synthesis of Substituted Anthraquinones using Mo-V-P HPA Catalyst

| Diene | Product | Yield (%) | Purity (%) |

|---|---|---|---|

| Isoprene | This compound/2-Methylanthraquinone | 90 | 96-97 |

| 2,3-Dimethylbutadiene | 2,3-Dimethylanthraquinone | 90 | 96-97 |

| Chloroprene | 2-Chloroanthraquinone | 90 | 96-97 |

Data sourced from a study on the one-pot synthesis of substituted 9,10-anthraquinones. scirp.org

Functionalization of Anthraquinones

The anthraquinone core is a versatile scaffold that can be functionalized to introduce a wide array of chemical groups, thereby modifying its physical, chemical, and biological properties. Various synthetic strategies have been developed to form new bonds between the carbon atoms of the anthraquinone ring and other elements, leading to a diverse range of derivatives.

Methods for Forming Carbon-Carbon, Carbon-Nitrogen, Carbon-Oxygen, Carbon-Sulfur, Carbon-Halogen, Carbon-Selenium, Carbon-Boron, and Carbon-Phosphorus Bonds

The functionalization of the anthraquinone nucleus can be achieved through a variety of chemical transformations.

Carbon-Carbon Bond Formation: The formation of new C-C bonds on the anthraquinone skeleton can be accomplished through several methods. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for this purpose. These reactions typically involve the coupling of a halogenated anthraquinone with an organoboron compound in the presence of a palladium catalyst. Other methods include Friedel-Crafts reactions, which introduce alkyl or acyl groups, and radical reactions. nih.govnih.govchemistry.coachnews-medical.netlibretexts.org

Carbon-Nitrogen Bond Formation: The introduction of nitrogen-containing functional groups is crucial for the synthesis of many dyes and biologically active molecules. This can be achieved through nucleophilic aromatic substitution of a halogen or a sulfonate group on the anthraquinone ring with an amine. orgsyn.orgnih.govmdpi.comwikipedia.orgtcichemicals.com Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, also provide an efficient route to aminoanthraquinones. tcichemicals.com

Carbon-Oxygen Bond Formation: Hydroxy and alkoxy groups can be introduced onto the anthraquinone core through nucleophilic substitution of a halogen or nitro group. For instance, reacting a haloanthraquinone with an alkoxide or hydroxide can yield the corresponding ether or phenol (B47542) derivative. mdpi.com

Carbon-Sulfur Bond Formation: Sulfur-containing functionalities can be incorporated by reacting haloanthraquinones with thiols or sulfides. For example, the reaction of vicinal alkynylchloroanthraquinones with sodium sulfide (B99878) can lead to the formation of anthrathiophenediones. researchgate.net The synthesis of a cysteine-incorporated anthraquinone derivative has also been reported, demonstrating the formation of a C-S bond through the reaction of an anthraquinone dicarbonyl chloride with a cysteine methyl ester. mdpi.comnih.gov

Carbon-Halogen Bond Formation: Halogenation of the anthraquinone ring can be achieved through electrophilic aromatic substitution reactions using elemental halogens (e.g., bromine in pyridine) or other halogenating agents. orgsyn.org The position of halogenation is influenced by the existing substituents on the anthraquinone core.

Carbon-Selenium Bond Formation: The synthesis of selenomethionine-incorporated anthraquinones has been demonstrated, involving the reaction of anthraquinone-1,8-dicarbonyl chloride with selenomethionine (B1662878) methyl ester hydrochloride. mdpi.com

Carbon-Boron Bond Formation: While less common, the introduction of boron-containing moieties can be achieved through reactions such as the palladium-catalyzed borylation of haloanthraquinones.

Carbon-Phosphorus Bond Formation: Phosphorus-containing anthraquinone derivatives can be synthesized through various methods. For example, 1,8-bis(diphenylphosphino)anthracene can be prepared from 1,8-dichloro-9,10-anthraquinone. mdpi.com The Birum–Oleksyszyn reaction provides a route to phosphonate (B1237965) derivatives of other heterocyclic systems and could potentially be adapted for anthraquinones. nih.govnih.govrsc.orgresearchgate.net

Synthesis of Amino-Methylanthraquinones via Nitration and Reduction or Methylation

Amino-methylanthraquinones are important intermediates in the synthesis of dyes. There are two primary routes to these compounds starting from this compound or a related precursor.

One approach involves the direct nitration of this compound, followed by the reduction of the resulting nitro group to an amino group. The nitration of anthraquinone itself typically yields a mixture of isomers, and the directing effect of the methyl group in this compound would influence the position of the incoming nitro group. google.comgoogleapis.comgoogle.com The subsequent reduction of the nitro-methylanthraquinone can be carried out using various reducing agents, such as sodium hydrosulfide (B80085) (NaHS) in water, to yield the corresponding amino-methylanthraquinone. journalajacr.com This method is considered a green and scalable process. journalajacr.com Another metal-free reduction method utilizes trichlorosilane. beilstein-journals.org

Alternatively, amino-methylanthraquinones can be synthesized through the methylation of an aminoanthraquinone. For example, 1-methylaminoanthraquinone can be prepared by the methylation of 1-aminoanthraquinone. orgsyn.org Various methods for this methylation exist, including the use of formaldehyde (B43269) or methanol (B129727) in sulfuric acid or oleum. orgsyn.org Another established method involves the reaction of sodium anthraquinone-α-sulfonate with an aqueous solution of methylamine (B109427) in an autoclave under heat and pressure. orgsyn.org This reaction can also be performed starting from α-chloroanthraquinone. orgsyn.org

Table 2: Synthesis of 1-Methylaminoanthraquinone

| Starting Material | Reagents | Conditions | Product |

|---|---|---|---|

| 1-Chloroanthraquinone | Methylamine, Pyridine, Copper salt | - | 1-Methylaminoanthraquinone |

| 1-Nitroanthraquinone | Alcoholic Methylamine | Under pressure | 1-Methylaminoanthraquinone |

| Potassium anthraquinone-1-sulfonate | Aqueous Methylamine | 150–160°C | 1-Methylaminoanthraquinone |

| 1-Aminoanthraquinone | Methanol, Sulfuric acid/Oleum | - | 1-Methylaminoanthraquinone |

Data compiled from established organic synthesis procedures. orgsyn.org

Preparation of Hydroxyanthraquinones from Dye Intermediates

Hydroxyanthraquinones are a significant class of compounds used as dyes and dye intermediates. encyclopedia.pub Their synthesis often starts from readily available anthraquinone derivatives that are themselves dye intermediates.

One common method for the preparation of hydroxyanthraquinones is through the hydrolysis of anthraquinonesulfonic acids. For example, heating an alkali metal salt of an anthraquinonesulfonic acid with aqueous solutions of alkali metal or alkaline earth metal hydroxides can lead to the corresponding hydroxyanthraquinone. Subsequent acidification of the reaction mixture precipitates the hydroxyanthraquinone product.

Another important route involves the conversion of nitroanthraquinones to hydroxyanthraquinones. This can be achieved by reacting a nitroanthraquinone with a metal salt like sodium formate (B1220265) or potassium formate in a suitable reaction medium. This method avoids the use of harsh conditions or toxic catalysts like mercury.

These general methods can be applied to the synthesis of hydroxy derivatives of this compound. For instance, sulfonation of this compound followed by alkaline hydrolysis, or nitration followed by reaction with a suitable reagent, would be plausible routes to hydroxy-1-methylanthraquinones. These hydroxy derivatives are valuable as they can be used as reactive dyes, forming covalent bonds with textile fibers. encyclopedia.pub

Multi-Step Reactions for Complex Structures (e.g., Friedel-Crafts Acylations, Cyclizations, Substitution Reactions)

The construction of the this compound framework and its more complex derivatives is typically achieved through a sequence of well-established reactions. The foundational approach often involves a two-step process: Friedel-Crafts acylation followed by an intramolecular cyclization.

A primary route to synthesizing the basic this compound structure is the Friedel-Crafts acylation of toluene with phthalic anhydride. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). The initial acylation predominantly forms 2-(4-methylbenzoyl)benzoic acid, which is the precursor to 2-methylanthraquinone, but the isomeric 2-(2-methylbenzoyl)benzoic acid, the precursor to this compound, is also formed. The subsequent step involves a cyclization of this intermediate, usually promoted by a strong acid like concentrated sulfuric acid, which closes the ring to form the tricyclic anthraquinone system.

Once the this compound core is assembled, further functionalization to create more complex structures can be achieved through various substitution reactions. Although the anthraquinone nucleus is generally electron-deficient, nucleophilic substitution reactions can be employed, particularly on derivatives bearing suitable leaving groups. For instance, aminoanthraquinone derivatives can be synthesized through amination reactions. Photochemical nucleophilic substitution offers another pathway, where light energy is used to facilitate the displacement of groups like methoxy (B1213986) (-OCH₃) with nucleophiles such as amines.

The following table outlines a typical multi-step synthesis sequence for creating a substituted this compound derivative.

| Step | Reaction Type | Reactants | Reagents/Catalysts | Product | Purpose |

| 1 | Friedel-Crafts Acylation | Toluene, Phthalic Anhydride | AlCl₃ | 2-(2-Methylbenzoyl)benzoic acid | Forms the bicyclic intermediate. |

| 2 | Intramolecular Cyclization | 2-(2-Methylbenzoyl)benzoic acid | Concentrated H₂SO₄ | This compound | Creates the core tricyclic structure. |

| 3 | Nucleophilic Substitution | This compound derivative (e.g., with a leaving group) | Nucleophile (e.g., an amine) | Substituted this compound | Introduces new functional groups to build complexity. |

Green Chemistry Approaches in this compound Synthesis

In response to the growing need for environmentally sustainable chemical manufacturing, several green chemistry approaches for the synthesis of this compound and its derivatives have been developed. These methods prioritize the use of less hazardous reagents, renewable feedstocks, and milder reaction conditions, and often involve one-pot syntheses to improve efficiency and reduce waste.

One notable green method involves a one-pot synthesis using alum (KAl(SO₄)₂·12H₂O) as an inexpensive, non-toxic, and water-tolerant catalyst. This approach allows for the reaction of phthalic anhydride and toluene to be carried out in water at ambient temperature, eliminating the need for harsh Lewis acids like AlCl₃ and volatile organic solvents. This aqueous method is not only safer but also simplifies the work-up procedure, offering high yields in a significantly shorter reaction time.

Another significant green strategy is the use of bifunctional catalysts, such as Mo-V-P heteropoly acids (HPAs), in a one-pot process. This method utilizes a Diels-Alder reaction between 1,4-naphthoquinone and trans-piperylene (trans-1-methylbutadiene) to form the precursor to this compound. The HPA catalyst serves a dual role: it first acts as a Brønsted acid to catalyze the cycloaddition and then as an oxidation catalyst to aromatize the intermediate adduct to the final anthraquinone product. This process can achieve high yields (up to 84%) and purity (99%), and the catalyst can be regenerated and reused, aligning with the principles of atom economy and waste reduction.

The table below compares traditional and green synthesis methods for methylanthraquinones.

| Feature | Traditional Method (Friedel-Crafts) | Green Method 1 (Alum-Catalyzed) | Green Method 2 (HPA-Catalyzed Diels-Alder) |

| Catalyst | Aluminum Chloride (AlCl₃) | Alum (KAl(SO₄)₂·12H₂O) | Mo-V-P Heteropoly Acid (HPA) |

| Solvent | Organic Solvents (e.g., CS₂) or excess reactant | Water | Aqueous solution with organic co-solvents |

| Conditions | High temperature, strong acid for cyclization | Ambient Temperature | 80°C |

| Procedure | Multi-step | One-pot | One-pot |

| Yield | Variable | Good to Excellent (up to 92% for 2-MAQ) | High (84% for 1-MAQ) |

| Environmental Impact | Generates hazardous AlCl₃ waste, uses volatile organic solvents. | Uses a non-toxic catalyst and water as a solvent, milder conditions. | Reusable catalyst, high atom economy. |

Chemical Reactivity and Mechanistic Studies of 1 Methylanthraquinone

General Chemical Reactions of Anthraquinones

The reactivity of the anthraquinone (B42736) core in 1-methylanthraquinone is analogous to that of the parent compound, undergoing oxidation, reduction, and electrophilic substitution reactions.

Anthraquinones are generally resistant to further oxidation under typical conditions due to the highly oxidized nature of the quinone moiety. However, powerful oxidizing agents like potassium permanganate (B83412) (KMnO4) under harsh conditions can lead to the degradation of the aromatic system. For instance, the oxidation of anthracene (B1667546) with potassium permanganate supported on aluminum oxide yields anthraquinone. oc-praktikum.de While the anthraquinone structure itself is relatively stable, the side chains are susceptible to oxidation. In the case of this compound, the methyl group can be oxidized.

| Reactant | Oxidizing Agent | Conditions | Product |

| Anthracene | Potassium Permanganate / Aluminum Oxide | Mechanochemical grinding | Anthraquinone |

This table illustrates a general oxidation reaction related to the anthraquinone core structure.

Anthraquinones can be readily reduced to the corresponding hydroquinones (anthrahydroquinones). A common and effective reducing agent for this transformation is sodium borohydride (B1222165) (NaBH4). masterorganicchemistry.com The reaction involves the addition of hydride ions to the carbonyl carbons of the quinone system. youtube.com While 9,10-anthraquinone itself may show resistance to reduction by sodium borohydride in certain pure solvents at room temperature, the presence of peroxides can promote the reaction, leading to the formation of 9,10-anthradiol. acs.orgacs.org The reduction of aldehydes and ketones with sodium borohydride typically proceeds via nucleophilic addition of a hydride, followed by protonation to yield the alcohol. youtube.comlibretexts.org

| Reactant | Reducing Agent | Product |

| Aldehyde | Sodium Borohydride (NaBH4) | Primary Alcohol |

| Ketone | Sodium Borohydride (NaBH4) | Secondary Alcohol |

| 9,10-Anthraquinone (in the presence of peroxides) | Sodium Borohydride (NaBH4) | 9,10-Anthradiol (Hydroquinone) |

This table provides an overview of reduction reactions involving sodium borohydride.

The anthraquinone nucleus is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two carbonyl groups. liberty.edu Reactions such as nitration and halogenation require forcing conditions. For the parent compound, anthracene, electrophilic substitution preferentially occurs at the 9- and 10-positions. For example, nitration of anthracene with nitric acid in acetic anhydride (B1165640) yields 9-nitroanthracene, and further nitration can produce 9,10-dinitroanthracene. youtube.com Similarly, halogenation and Friedel-Crafts reactions also tend to occur at these central positions. youtube.com However, in this compound, the presence of the methyl group (an activating group) and the carbonyl groups (deactivating groups) directs incoming electrophiles to specific positions on the substituted ring.

| Reaction | Reagents | Major Product(s) of Anthracene |

| Nitration | HNO3 / Acetic Anhydride | 9-Nitroanthracene |

| Halogenation (Chlorination) | Cl2 / CS2 | 9,10-Dichloroanthracene (initially) |

| Sulphonation | H2SO4 | Anthracene-1-sulfonic acid and Anthracene-2-sulfonic acid |

| Friedel-Crafts Alkylation | CH3Br / AlCl3 | 9-Methylanthracene |

This table summarizes electrophilic substitution reactions for the related parent aromatic system, anthracene.

Photochemical Reaction Mechanisms

This compound exhibits interesting photochemical behavior, primarily driven by the excitation of its carbonyl groups.

A key photochemical reaction of this compound is photoenolization, a process that has been the subject of experimental and theoretical studies. acs.org This intramolecular hydrogen atom transfer occurs from the methyl group to the adjacent carbonyl oxygen upon photoexcitation. google.com

The photoenolization of this compound proceeds through the initial excitation to singlet and triplet nπ* states. researchgate.net In these excited states, an intramolecular hydrogen atom transfer from the methyl group to the peri-carbonyl oxygen takes place. This transfer can occur from both the lowest excited singlet state and the lowest excited triplet state. rsc.org

Laser flash photolysis studies have been instrumental in elucidating the mechanism of this process. acs.orgresearchgate.net Upon excitation, this compound can undergo intersystem crossing to the triplet state. The triplet state of many anthraquinone derivatives has been characterized as having nπ* character, although charge-transfer character can be dominant in derivatives with strongly electron-donating groups. rsc.org It is from these nπ* excited states that the hydrogen atom is abstracted. researchgate.net

The process can be summarized as follows:

Excitation: this compound absorbs light, promoting an electron to a higher energy level, forming an excited singlet state (S1).

Intersystem Crossing: The excited singlet state can undergo intersystem crossing to the corresponding triplet state (T1).

Intramolecular Hydrogen Transfer: From either the S1 or T1 state, a hydrogen atom from the methyl group is transferred to the adjacent carbonyl oxygen. This forms a biradical intermediate.

Formation of Photoenol: The biradical intermediate then rearranges to form the more stable photoenol (a quinone-methide structure).

Studies using deuterated analogues of this compound have provided further insight into the kinetics and mechanism of this hydrogen transfer, revealing significant isotope effects. researchgate.net The efficiency and dynamics of the photoenolization are influenced by factors such as temperature and the surrounding solvent matrix. At very low temperatures, evidence for hydrogen atom tunneling has been observed in similar systems. ucla.edu

| Excited State | Process | Intermediate | Product |

| Singlet nπ* (S1) | Intramolecular H-atom transfer | Singlet biradical | Photoenol |

| Triplet nπ* (T1) | Intramolecular H-atom transfer | Triplet biradical | Photoenol |

This table outlines the key steps in the photoenolization of this compound from its excited states.

Photoenolization Processes of this compound

Intermediates: Triplet σ,π-Biradicals and 9-Hydroxy-1,10-anthraquinone-1-methides

The photochromism of this compound is characterized by a photochemical hydrogen atom transfer from the methyl group to the adjacent peri-quinoid oxygen atom. This intramolecular reaction proceeds through distinct, transient intermediates. Upon nanosecond laser excitation, a transient absorption spectrum is detected, which has been identified as a triplet σ,π-biradical. researchgate.net This biradical is a key intermediate on the potential energy surface of the photochemical transformation. researchgate.net

Table 1: Key Intermediates in the Phototransformation of this compound (This table is interactive. Click on the headers to sort.)

| Intermediate | Method of Detection | Role in Reaction Pathway |

|---|---|---|

| Triplet σ,π-Biradical | Nanosecond Laser Flash Photolysis | Initial transient species formed after photoexcitation. researchgate.net |

| 9-Hydroxy-1,10-anthraquinone-1-methide | UV-Vis Spectroscopy | Colored, photochromic intermediate responsible for the observed color change. researchgate.net |

Kinetics and Temperature Dependence of Phototransfer

The kinetics of the photoenolization of this compound have been investigated using laser flash photolysis across a broad temperature range, from 120 K to 340 K. researchgate.net This research provides insight into the energy barriers and rates associated with the formation and decay of the transient intermediates. The study of the temperature dependence allows for the determination of activation energies for the various steps in the photochemical process. The rate of the thermal back reaction, which is the intramolecular hydrogen transfer that reverts the quinone-methide to the original this compound structure, is particularly sensitive to temperature. Quantum chemical calculations have been employed to determine the activation enthalpy for this thermal hydrogen transfer, providing a theoretical basis for the experimentally observed kinetics. researchgate.net

Solvent Effects on Intramolecular Thermal Transfer

The stability and reaction pathways of the photoinduced 9-hydroxy-1,10-anthraquinone-1-methide are significantly influenced by the solvent environment. The intramolecular thermal hydrogen transfer, which restores the parent this compound, competes with solvent-dependent reactions. researchgate.net

Table 2: Solvent Influence on the Decay of Photoinduced 9-Hydroxy-1,10-anthraquinone-1-methide (This table is interactive. Click on the headers to sort.)

| Solvent | Dominant Decay Pathway | Reversibility |

|---|---|---|

| Toluene (B28343) | Intramolecular H-transfer (back reaction) | Reversible |

| Methanol (B129727) | Reaction with solvent | Irreversible researchgate.net |

| Ethanol | Reaction with solvent | Irreversible researchgate.net |

| 2-Propanol | Intramolecular H-transfer (back reaction) | Reversible researchgate.net |

| tert-Butanol | Intramolecular H-transfer (back reaction) | Reversible researchgate.net |

Photochemical Hydroxylation and Endoperoxide Formation

Anthraquinones are known to act as photosensitizers, capable of generating reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and hydroxyl radicals (•OH) upon irradiation. nih.gov These ROS can subsequently react with the parent compound or other molecules. The formation of endoperoxides from various organic substrates is often a result of a reaction with photochemically generated singlet oxygen. beilstein-journals.orgnih.gov This process typically involves a cycloaddition reaction where the singlet oxygen reacts with a diene moiety. beilstein-journals.org In the context of this compound, its photo-generated intermediates could potentially serve as substrates for such reactions.

Furthermore, photochemical hydroxylation can occur if hydroxyl radicals are produced. The efficiency of •OH production by anthraquinone derivatives can be influenced by the nature and position of their substituents. nih.gov For instance, monosubstituted anthraquinones with hydroxyl or amino groups often show a reduced yield of •OH. nih.gov While the general mechanisms are established for the anthraquinone class, specific studies detailing the photochemical hydroxylation and endoperoxide formation directly from this compound are less common.

Excited State Reactions in Molecular Switch and Sensor Design

The reversible photochromic transformation of this compound between its uncolored quinone form and the colored 9-hydroxy-1,10-anthraquinone-1-methide form is a classic example of a T-type photochromism. This light-induced reversible change in structure and absorption properties makes it a candidate for applications in molecular devices. researchgate.net Molecules that can be reversibly interconverted between two or more states by light are known as molecular switches. rsc.org

The two states of the this compound system possess different electronic and structural properties. The quinone-methide form has a more extended π-conjugation and is more polar than the parent quinone. These differences can be exploited in the design of "smart" materials. For example, the change in polarity upon photochemical transformation could be used to reversibly modulate the properties of a polymer matrix or the charge carrier mobility in an electroactive polymer. bohrium.com The distinct absorption spectra of the two isomers allow for the non-destructive readout of the state of the switch. This principle is fundamental to the development of photoswitchable receptors and sensors where the binding affinity for a guest molecule can be controlled by light. rsc.org

Thermal Decay Pathways of Photoinduced Quinone-Methides

The photoinduced 9-hydroxy-1,10-anthraquinone-1-methide intermediate generated from this compound is thermally unstable and reverts to a more stable form through several competing decay pathways. The specific pathway that dominates depends on the reaction conditions, particularly the solvent and the presence of dissolved oxygen. researchgate.net

The three primary thermal decay processes are:

Intramolecular Hydrogen Transfer : This is the thermal back reaction that regenerates the original this compound structure. It is the microscopic reverse of the initial photochemical hydrogen transfer. This pathway is favored in non-polar, aprotic solvents. researchgate.net

Reaction with Solvent : In nucleophilic solvents, particularly primary alcohols like methanol and ethanol, the quinone-methide can be trapped, leading to the formation of a new, stable product. This pathway is typically irreversible. researchgate.net

Oxidation by Dissolved Oxygen : The quinone-methide can react with molecular oxygen. The second-order rate constant for the reaction with oxygen has been measured, indicating that in aerated solutions, this can be a significant decay channel. researchgate.net

Theoretical studies using quantum chemical methods have been applied to model the thermal decomposition of related o-quinone methides, identifying pathways such as hydrogen shifts and ring-opening reactions as potential decomposition routes, which become more significant at higher temperatures. nih.gov

Photoredox Transformations Involving Quinones

Quinones, including this compound, are a well-established class of compounds known for their activity in photoredox catalysis. nih.gov Upon absorption of light, they are promoted to an excited state (AQ*), which is a potent oxidant and can initiate chemical reactions via electron or energy transfer. nih.gov

Two principal mechanisms describe the photoredox activity of anthraquinones:

Type I Reaction : This pathway involves an electron transfer process. The excited triplet state of the quinone (³AQ*) can abstract a hydrogen atom or an electron from a substrate molecule. This generates a semiquinone radical (AQH•) or a radical anion (AQ•⁻). The radical anion can subsequently transfer an electron to molecular oxygen to produce the superoxide (B77818) radical anion (O₂•⁻), which can lead to other reactive oxygen species like the hydroxyl radical (•OH). nih.gov

Type II Reaction : In this mechanism, the excited triplet quinone transfers its energy directly to ground-state triplet oxygen (³O₂). This energy transfer results in the formation of highly reactive singlet oxygen (¹O₂), while the quinone returns to its ground state. nih.gov

The efficiency of these pathways can be tuned by modifying the molecular structure of the anthraquinone. nih.gov The electron-donating methyl group in this compound can influence the energy levels of the excited states and the redox potentials, thereby affecting its efficacy as a photoredox catalyst. These photoredox transformations are central to applications ranging from organic synthesis to the degradation of pollutants. nih.govmdpi.com

Electrochemical Properties and Redox Behavior of this compound

The electrochemical characteristics of this compound are fundamentally linked to the redox-active nature of its anthraquinone core. While specific experimental data for this compound is not extensively available in the surveyed literature, its electrochemical behavior can be inferred from studies on the parent compound, 9,10-anthraquinone, and its other substituted derivatives. The redox properties of these compounds are of significant interest due to their involvement in biological electron transfer processes and their potential applications in materials science, such as in organic electronics and redox flow batteries.

The electrochemical response of anthraquinones is typically studied using techniques like cyclic voltammetry (CV). researchgate.net This method involves scanning the potential of an electrode and measuring the resulting current, providing insights into the reduction and oxidation processes of the molecule. For the anthraquinone scaffold, the redox activity is centered on the two carbonyl groups of the central quinone ring.

In aprotic solvents, such as acetonitrile (B52724) or dimethylformamide (DMF), anthraquinone and its derivatives generally undergo two successive one-electron reductions. researchgate.net The first reduction is a reversible process that forms a stable radical anion (semiquinone). The second reduction step, which forms the dianion, can be reversible or irreversible depending on the specific compound and experimental conditions. The stability and potentials of these reduction steps are influenced by the nature and position of substituents on the aromatic rings.

The introduction of a methyl group onto the anthraquinone framework is expected to modulate its redox potentials. Generally, electron-donating groups, such as a methyl group, tend to make the reduction of the quinone system more difficult, resulting in a shift of the reduction potentials to more negative values compared to the unsubstituted parent compound. This is due to the increased electron density on the aromatic system. Conversely, electron-withdrawing groups have the opposite effect, making the reduction easier and shifting the potentials to more positive values.

While detailed research findings specifically for this compound are scarce, the table below presents typical electrochemical data for anthraquinone derivatives as determined by cyclic voltammetry. This data is illustrative of the parameters obtained in such studies. The exact reduction potentials for this compound would require direct experimental measurement under specific conditions (e.g., solvent, supporting electrolyte, reference electrode).

Table 1: Illustrative Electrochemical Data for Anthraquinone Derivatives This table presents typical data for anthraquinone derivatives to illustrate the electrochemical parameters studied. Specific experimental values for this compound were not available in the reviewed literature.

| Compound | First Reduction Potential (E¹₁/₂) (V) | Second Reduction Potential (E²₁/₂) (V) | Solvent/Electrolyte | Reference Electrode |

| Anthraquinone | -0.94 | -1.52 | Acetonitrile / TBAP | Ag/AgCl |

| 1-Aminoanthraquinone | -1.14 | -1.72 | DMF / TBAP | Ag/AgCl |

Advanced Analytical and Spectroscopic Characterization of 1 Methylanthraquinone

Photophysical Characterization

The study of the interaction of 1-Methylanthraquinone with light is essential for understanding its potential applications in areas such as photochemistry and materials science.

The electronic structure of this compound dictates its light absorption and emission characteristics.

UV-Visible Absorption Spectroscopy: The UV-Visible absorption spectrum of this compound is characterized by distinct absorption bands corresponding to electronic transitions within the molecule. Typically, anthraquinones exhibit strong π → π* transitions in the UV region and a weaker n → π* transition at longer wavelengths in the visible region. nih.gov The position and intensity of these absorption bands are influenced by the methyl substituent and the solvent environment. nih.gov

Fluorescence Spectroscopy: While many anthraquinones are weakly fluorescent, the introduction of substituents can modify their emission properties. The fluorescence spectrum of this compound, if observable, would provide information about the energy of its excited singlet state. The Stokes shift, which is the difference between the absorption and emission maxima, is a key parameter in characterizing the fluorescence properties of a molecule. liberty.edu

Table 2: Typical Photophysical Properties of Anthraquinone (B42736) Derivatives

| Property | Wavelength Range | Transition Type |

| UV Absorption | 220-350 nm | π → π |

| Visible Absorption | ~400 nm | n → π |

| Fluorescence Emission | Variable (often weak) | S₁ → S₀ |

Laser flash photolysis is a powerful technique used to study the properties and reactivity of short-lived excited states and other transient species. amrita.edu Upon excitation with a short laser pulse, this compound can be promoted to an excited singlet state, which can then undergo intersystem crossing to form a longer-lived triplet state. nih.gov This technique allows for the direct observation of the transient absorption spectrum of the triplet state and the study of its decay kinetics and reactions with other molecules. The detection of these transient species is crucial for understanding the photochemical reaction mechanisms of this compound.

Chromatographic and Separation Methods

Chromatographic techniques are fundamental for the isolation, purification, and quantitative analysis of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): Reverse-phase HPLC and UHPLC are the most common methods for the separation of anthraquinones. researchgate.netmdpi.com These techniques utilize a nonpolar stationary phase (e.g., C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with the addition of an acid such as formic or acetic acid to improve peak shape. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. UHPLC, with its smaller particle size columns, offers higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. nih.govchemrevlett.com

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds like this compound, GC-MS is a powerful analytical tool. nih.gov In GC, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer for detection and identification. tdi-bi.com GC-MS provides excellent separation efficiency and allows for the confident identification of compounds based on both their retention time and mass spectrum. mdpi.com

Table 3: Common Chromatographic Methods for Anthraquinone Analysis

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection |

| RP-HPLC/UHPLC | C18, C8 | Acetonitrile/Water or Methanol/Water (often with acid) | UV-Vis, PDA, MS |

| GC-MS | Phenyl-methyl polysiloxane | Helium | Mass Spectrometry |

Computational Chemistry Approaches

Quantum-Chemical Calculations of Potential Energy Surfaces and Electronic Structures

Quantum-chemical calculations are essential tools for understanding the fundamental properties of molecules like this compound. These methods are used to compute the potential energy surface (PES) and electronic structure, which govern the molecule's stability, reactivity, and spectroscopic properties. libretexts.orglongdom.orgscribd.com

A potential energy surface is a multidimensional representation of a molecule's energy as a function of its atomic coordinates. libretexts.orglongdom.org By mapping the PES, researchers can identify stable conformations (energy minima) and transition states for chemical reactions. longdom.org For this compound, these calculations can reveal the preferred orientation of the methyl group and the energetic barriers to its rotation. The PES is a foundational concept that provides a theoretical framework for analyzing molecular geometry and reaction dynamics. libretexts.orgrug.nl

Electronic structure calculations determine the arrangement and energies of electrons within the molecule. tue.nlnomad-laboratory.de Open-shell self-consistent field (SCF) methods with configuration interaction (CI) can be used to calculate the electronic transition energies of anthraquinone derivatives. researchgate.net These calculations provide insights into the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO is critical for understanding the molecule's electronic transitions and reactivity.

| Computational Property | Description | Relevance to this compound |

| Potential Energy Surface (PES) | A multi-dimensional surface representing the potential energy of a molecule as a function of the positions of its atoms. libretexts.orglongdom.org | Determines the most stable geometric conformations, rotational barriers of the methyl group, and potential reaction pathways. longdom.org |

| Electronic Structure | The arrangement of electrons in atoms, molecules, and solids, describing their energy levels and spatial distribution in orbitals. tue.nlnomad-laboratory.de | Defines the molecule's reactivity, spectroscopic properties, and the nature of its chemical bonds through analysis of molecular orbitals (HOMO, LUMO). researchgate.net |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | Influences the electronic absorption spectra and the molecule's kinetic stability and chemical reactivity. |

Density Functional Theory (DFT) for Electronic Spectra and Color Prediction

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational methods used to predict the electronic absorption spectra and, consequently, the color of organic molecules like this compound. mdpi.com These theoretical calculations can provide satisfactory results that correlate well with experimental data. nih.govresearchgate.net

TD-DFT calculations are used to model the visible part of the electronic spectrum. nih.govresearchgate.net The choice of the DFT functional and basis set is crucial for obtaining accurate predictions. Studies on various anthraquinone dyes have shown that functionals such as PBE0, B1LYP, and mPW1LYP can provide valuable and similar predictions for their electronic spectra. nih.govresearchgate.net For instance, research indicates that the 6-31G** basis set often provides the most accurate color prediction without needing further extension. nih.govresearchgate.net

The theoretical spectra are then validated against experimental measurements. This comparison is often done using the CIE Lab color space, which defines color based on three parameters: L* (lightness), a* (green to magenta), and b* (blue to yellow). While discrepancies can arise, particularly in the L* and a* values, the agreement for the b* parameter is often very precise for anthraquinone dyes. nih.govresearchgate.net Such theoretical investigations are valuable for understanding how substituent groups, like the methyl group in this compound, influence the color of the anthraquinone core. mdpi.comresearchgate.net

| DFT Functional | Basis Set | Common Application in Anthraquinone Analysis |

| PBE0 | 6-31G | Prediction of electronic spectra and color. nih.govresearchgate.netresearchgate.net |

| B1LYP | 6-31G | Prediction of electronic spectra and color. nih.govresearchgate.net |

| mPW1LYP | 6-31G** | Prediction of electronic spectra and color. nih.govresearchgate.net |

| M06-2X | 6-31+G* | Estimation of absorption wavelengths in visible spectra. researchgate.net |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is widely used in drug discovery to understand how a molecule like this compound might interact with biological targets. nih.govresearchgate.net

In a typical molecular docking study, a three-dimensional structure of the target protein is used. The ligand, this compound, is then placed into the binding site of the receptor, and various conformations are sampled. atlantis-press.com A scoring function is used to estimate the binding affinity, often expressed as a binding energy (ΔG), for each conformation. nih.gov Lower binding energies generally indicate a more stable protein-ligand complex.

For anthraquinone derivatives, molecular docking studies have been used to investigate their interactions with various targets, including enzymes like phosphoglycerate mutase 1 (PGAM1) and DNA gyrase. nih.govnih.gov These simulations can identify key amino acid residues in the binding pocket that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other forces. nih.gov For example, studies on similar compounds have highlighted the importance of specific residues in forming stable hydrogen bonds, which are crucial for the ligand's binding. nih.gov Such insights are valuable for designing new derivatives with improved potency and selectivity. researchgate.netnih.gov The stability of the predicted binding mode is often further assessed using molecular dynamics (MD) simulations. nih.govmdpi.com

Structure-Activity Relationship (SAR) Derivations

Structure-Activity Relationship (SAR) is the principle that the chemical structure of a molecule is directly related to its biological activity. wikipedia.orggardp.org SAR studies aim to identify the key chemical features, or pharmacophores, responsible for a compound's activity, allowing medicinal chemists to design more potent and selective molecules. wikipedia.orgcollaborativedrug.com

For anthraquinones, SAR analyses have been conducted to understand how different substituents on the core structure influence their biological effects, such as antimicrobial or anticancer activities. frontiersin.orgresearchgate.net The analysis involves synthesizing and testing a series of related compounds to determine how changes in structure affect their biological potency. wikipedia.org

In the context of this compound, an SAR study would involve comparing its activity to other anthraquinone derivatives with different substituents at various positions. For example, research on the antifouling activity of anthraquinones demonstrated that the position and nature of substituents, such as hydroxyl (OH) groups, significantly impact their effectiveness. frontiersin.org The introduction of phenolic hydroxyl groups at specific positions on the anthraquinone skeleton was found to significantly enhance biofilm growth inhibition. frontiersin.org By systematically modifying the structure of this compound (e.g., changing the position of the methyl group, adding other functional groups) and evaluating the corresponding changes in activity, a detailed SAR can be derived. This information provides a theoretical basis for the rational design of new, more effective anthraquinone-based compounds. nih.govnih.gov

| Structural Feature | Impact on Biological Activity |

| Core Anthraquinone Skeleton | Provides the fundamental scaffold for biological interaction. frontiersin.org |

| Position of Methyl Group | Influences binding affinity and steric interactions within a receptor's active site. |

| Addition of Hydroxyl Groups | The number and position of hydroxyl groups can significantly alter activities like antibacterial and anticancer effects. frontiersin.orgresearchgate.net |

| Other Functional Groups | The introduction of various other groups can modulate properties like solubility, bioavailability, and target specificity. nih.gov |

Molecular and Cellular Mechanisms of Biological Activity of 1 Methylanthraquinone Derivatives

General Biological Activities of Anthraquinone (B42736) Derivatives

Anthraquinone derivatives, a class of aromatic compounds based on the 9,10-dioxoanthracene core, are widely recognized for their diverse and significant biological activities. These compounds, found in various natural sources such as plants and microorganisms, have been the subject of extensive research, revealing a broad spectrum of pharmacological effects. nih.govmdpi.com Their biological activities are not limited to a single mechanism but encompass a range of molecular and cellular targets, leading to various therapeutic potentials.

One of the most prominent activities of anthraquinone derivatives is their antimicrobial effect against a wide array of pathogens, including bacteria, fungi, and viruses. mdpi.com This has led to their investigation as potential alternatives or adjuncts to conventional antibiotics, especially in the face of rising antimicrobial resistance.

Beyond their antimicrobial properties, many anthraquinone derivatives have demonstrated potent anticancer activity. nih.govmdpi.com Their mechanisms of action in cancer cells are multifaceted and can include the inhibition of cancer cell proliferation, invasion, and metastasis, as well as the induction of apoptosis (programmed cell death). nih.gov Some anthraquinone-based compounds are already used in clinical practice as chemotherapeutic agents. mdpi.com

Furthermore, anthraquinone derivatives often exhibit significant anti-inflammatory and antioxidant properties. researchgate.net Their anti-inflammatory effects can be attributed to their ability to modulate inflammatory pathways in the body. As antioxidants, they can help to mitigate cellular damage caused by reactive oxygen species (ROS), which are implicated in a variety of diseases. researchgate.net The diverse biological profile of anthraquinone derivatives underscores their importance as a versatile scaffold for the development of new therapeutic agents.

Antimicrobial and Antibiofilm Mechanisms

The antimicrobial and antibiofilm activities of 1-methylanthraquinone derivatives have been a key area of scientific investigation, with a particular focus on their potential to combat drug-resistant bacteria.

Inhibition of Microbial Growth

Several this compound derivatives have been shown to inhibit the growth of pathogenic bacteria. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, is a key measure of this activity. For instance, in a study evaluating a series of anthraquinone compounds against methicillin-resistant Staphylococcus aureus (MRSA), two naturally occurring this compound derivatives, 3,8-dihydroxy-1-methylanthraquinone-2-carboxylic acid and 3,6,8-trihydroxy-1-methylanthraquinone-2-carboxylic acid, were investigated. While these specific compounds did not show strong direct antibacterial activity at the tested concentrations (MIC > 200 µg/mL), some of their commercial analogs demonstrated notable inhibitory effects. nih.govnih.gov

Table 1: Minimum Inhibitory Concentrations (MICs) of Selected Anthraquinone Derivatives against MRSA

| Compound | MIC (µg/mL) |

|---|---|

| 3,8-dihydroxy-1-methylanthraquinone-2-carboxylic acid | >200 |

| 3,6,8-trihydroxy-1-methylanthraquinone-2-carboxylic acid | >200 |

| Anthraquinone-2-carboxylic acid | 100 |

| Rhein | 12.5 |

Disruption of Bacterial Cell Wall Synthesis

While the broader class of anthraquinones has been reported to disrupt the integrity of the bacterial cell wall, leading to bactericidal effects, the specific mechanisms for this compound derivatives are not as extensively detailed in the available scientific literature. nih.govresearchgate.net For some anthraquinones, like emodin (B1671224), studies have shown that they can cause the bacterial cell wall and membrane to become thick and cracked, resulting in the loss of intracellular components. nih.gov One source suggests that 3,8-dihydroxy-1-methylanthraquinone-2-carboxylic acid disrupts bacterial cell wall synthesis, leading to cell lysis and death; however, detailed mechanistic studies specifically elucidating the interaction of this compound derivatives with peptidoglycan synthesis or penicillin-binding proteins are limited.

Antibiofilm Activity against Specific Pathogens (e.g., Methicillin-Resistant Staphylococcus aureus)

A significant aspect of the biological activity of this compound derivatives is their ability to combat bacterial biofilms, which are communities of microorganisms encased in a self-produced matrix that are notoriously resistant to conventional antibiotics. Biofilms formed by methicillin-resistant Staphylococcus aureus (MRSA) are a major cause of persistent and recurrent nosocomial infections. nih.govnih.gov

Research has shown that certain this compound derivatives can effectively inhibit the formation of MRSA biofilms. For example, 3,8-dihydroxy-1-methylanthraquinone-2-carboxylic acid was found to significantly decrease MRSA biofilm formation by over 50% at a concentration of 200 µg/mL. nih.govnih.gov This activity is noteworthy as it occurs at concentrations below the MIC, suggesting a mechanism that is distinct from direct bacterial killing. nih.gov

Elucidation of Biofilm Eradication Mechanisms (e.g., Killing or Dispersion of Biofilm Cells)

Beyond inhibiting biofilm formation, some anthraquinone derivatives have demonstrated the ability to eradicate pre-formed, mature biofilms. This is a more clinically relevant activity as most infections involve established biofilms. The mechanisms by which these compounds eradicate biofilms are thought to involve either the direct killing of the bacteria within the biofilm or the dispersion of the biofilm matrix, rendering the bacteria more susceptible to antimicrobial agents and host immune responses. nih.govnih.gov

Studies utilizing techniques such as crystal violet and methyl thiazolyl tetrazolium staining assays, as well as scanning electron microscopy and confocal scanning laser microscopy, have shown that certain anthraquinone compounds can disrupt the structure of preformed MRSA biofilms. nih.govnih.gov This disruption is believed to occur through the killing or dispersion of the biofilm cells. nih.govnih.gov

Gene Expression Modulation (e.g., Upregulation of Phosphate (B84403) Transport-Related Genes)

At the molecular level, this compound derivatives can exert their antibiofilm effects by modulating the expression of specific bacterial genes. RNA sequencing (RNA-Seq) analysis has been employed to understand the preliminary mechanisms of biofilm eradication. nih.govnih.gov

In studies with MRSA, treatment with antibiofilm anthraquinone compounds led to the upregulation of genes related to phosphate transport. nih.govnih.gov This suggests that these compounds may interfere with the phosphate homeostasis of the bacterial cells within the biofilm, a novel mechanism of action that could be exploited for the development of new antibiofilm agents. nih.gov The disruption of essential metabolic processes like phosphate transport can create a stressful environment for the bacteria, leading to the breakdown of the biofilm structure. nih.govnih.gov

Inhibition of Microbial Enzymes (e.g., Topoisomerase, TtgR, Beta-lactamase)

Derivatives of this compound have been investigated for their potential to inhibit various microbial enzymes, which is a key strategy in developing new antimicrobial agents.

Topoisomerase: Certain derivatives have shown significant activity against bacterial topoisomerases, which are essential enzymes for bacterial DNA replication. A class of synthetic derivatives, known as haloemodins, demonstrates strong inhibitory activity against bacterial DNA gyrase and topoisomerase I. nih.govresearchgate.net Notably, these haloemodins are selective, showing potent inhibition of bacterial enzymes without affecting human topoisomerases. nih.govresearchgate.net This selectivity makes them promising candidates for developing new antibacterial drugs, especially for combating infections caused by drug-resistant pathogens. nih.govresearchgate.net In contrast, the parent compound emodin exhibits little to no inhibitory activity against bacterial DNA gyrase and topoisomerase I, but it is a strong inhibitor of human topoisomerase IIα. nih.gov

TtgR: Currently, there is a lack of specific research data on the inhibition of the TtgR microbial enzyme by this compound or its derivatives. The TtgR protein is a transcriptional repressor that controls the expression of the TtgABC efflux pump in Pseudomonas putida, contributing to its resistance against various antimicrobial compounds. nih.gov While TtgR is known to bind with compounds that have an aromatic ring, specific interactions with anthraquinone derivatives have not been detailed in the available literature. nih.gov

Beta-lactamase: Anthraquinone compounds have been identified as potential inhibitors of β-lactamase, an enzyme that confers bacterial resistance to β-lactam antibiotics. One study found that the OXA-2 type β-lactamase is competitively inhibited by certain anthraquinone dyes. nih.gov This suggests that the anthraquinone structure could serve as a basis for developing new β-lactamase inhibitors. nih.gov While emodin has been shown to work synergistically with the β-lactam antibiotic ampicillin (B1664943) against methicillin-resistant Staphylococcus aureus (MRSA), this effect is attributed to the downregulation of biofilm-related genes rather than direct inhibition of β-lactamase. nih.gov

| Compound | Target Enzyme | Organism/System | Activity |

|---|---|---|---|

| Haloemodin | DNA Gyrase & Topoisomerase I | Bacterial | Strong inhibitory activity nih.govresearchgate.net |

| Emodin | DNA Gyrase & Topoisomerase I | Bacterial | Little to no inhibitory activity nih.gov |

| Emodin | Human Topoisomerase IIα | Human | Strong inhibitory activity nih.gov |

| Anthraquinone Dyes | OXA-2 Beta-lactamase | Bacterial | Competitive inhibition nih.gov |

Antioxidant Mechanisms

The antioxidant properties of this compound derivatives are a significant aspect of their biological activity, primarily through the scavenging of reactive oxygen species and protecting cells from oxidative stress.

Anthraquinone derivatives, particularly those with phenolic hydroxyl groups like emodin, function as effective antioxidants. One of the primary mechanisms is through hydrogen atom transfer (HAT), where the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. mdpi.com Emodin has been demonstrated to effectively scavenge free radicals, including reactive oxygen species (ROS) and nitric oxide (NO), induced by gamma radiation. scbt.com Studies have shown that emodin can scavenge superoxide (B77818) radicals (O₂•⁻). mdpi.com However, its capacity for scavenging O₂•⁻ was found to be weaker than that of Vitamin C, with an IC50 value of 235.73 μM compared to 12.68 μM for Vitamin C in a pyrogallol (B1678534) autoxidation assay. mdpi.com The antioxidant activity is linked to the number and position of hydroxyl groups on the anthraquinone structure.

By scavenging ROS, these compounds protect cells and tissues from oxidative damage. Emodin provides protection against gamma radiation-induced toxicity by mitigating oxidative stress. scbt.com It helps to enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX). mdpi.com This enhancement of the cellular antioxidant defense system helps to reduce levels of malondialdehyde (MDA), a marker of lipid peroxidation, thereby indicating a decrease in oxidative stress. mdpi.com Furthermore, a synthetic anthraquinone derivative, 1,4-diacrylateanthracene-9,10-dione (DAAD), has been specifically designed for its antioxidant properties to protect cells against cytotoxicity and oxidative stress induced by homocysteine. nih.gov

Anti-inflammatory Pathways

Derivatives of this compound, such as emodin and aloe-emodin (B1665711), exhibit significant anti-inflammatory effects through various molecular pathways. researchgate.netsemanticscholar.org These compounds can suppress the production of pro-inflammatory mediators. mdpi.com A key mechanism is the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins (B1171923) which are key mediators of inflammation. Emodin has been identified as a potent inhibitor of COX-2 protein expression in lipopolysaccharide-induced macrophages.

The anti-inflammatory action of emodin is also linked to the downregulation of the mitogen-activated protein kinase (MAPK) and activator protein-1 (AP-1) signaling pathways. By preventing AP-1 DNA binding, emodin can modulate the expression of genes involved in the inflammatory response. Studies have also shown that anthraquinones can significantly reduce paw edema in animal models of inflammation, confirming their in vivo anti-inflammatory activity. semanticscholar.org

Anticancer Mechanisms (for Emodin, a related compound, and other derivatives)

Emodin, a this compound derivative, has demonstrated broad-spectrum anticancer properties through multiple mechanisms of action. researchgate.net It can inhibit the growth and proliferation of various cancer cells by inducing cell cycle arrest and promoting apoptosis (programmed cell death). nih.gov The anticancer effects of emodin are also associated with the downregulation of oncogenic signaling pathways. nih.gov For instance, it has been shown to suppress the expression of survivin and β-catenin in pancreatic cancer cells. Furthermore, emodin can inhibit angiogenesis, the formation of new blood vessels that tumors need to grow, and can also suppress cancer cell invasion and metastasis. researchgate.net

A primary mechanism for the anticancer activity of emodin and other anthraquinone derivatives is the inhibition of human topoisomerase enzymes, particularly topoisomerase II. These enzymes are crucial for managing DNA topology during replication and transcription, and their inhibition leads to DNA damage and cell death in rapidly dividing cancer cells. Emodin has been shown to cause DNA double-strand breaks by stabilizing the topoisomerase II-DNA cleavage complex and by inhibiting the ATP hydrolysis function of the enzyme. This mode of action is distinct from its effect on bacterial topoisomerases, against which it shows little activity. nih.gov The development of novel anthraquinone derivatives continues to explore this mechanism, with some compounds designed as dual inhibitors of topoisomerase 2 and other cancer-related enzymes like casein kinase 2.

| Compound/Derivative | Mechanism of Action | Effect |

|---|---|---|

| Emodin | Inhibition of Human Topoisomerase II | Induces DNA double-strand breaks, leading to apoptosis |

| Emodin | Downregulation of Survivin and β-catenin | Inhibits pancreatic cancer cell growth |

| Emodin | Inhibition of Angiogenesis | Suppresses tumor growth researchgate.net |

| Emodin | Induction of Cell Cycle Arrest | Inhibits cancer cell proliferation |

| Novel Anthraquinone Derivatives | Dual Inhibition of Topoisomerase 2 and Casein Kinase 2 | Anti-proliferative effects on leukemic cell lines |

Induction of Apoptosis in Cancer Cell Lines

Derivatives of this compound are significant inducers of apoptosis, or programmed cell death, in various cancer cell lines. This pro-apoptotic activity is a cornerstone of their potential as anticancer agents. One notable derivative, an emodin azide (B81097) methyl anthraquinone derivative known as AMAD, has demonstrated potent cytotoxic effects on human breast cancer and lung adenocarcinoma cells. nih.gov The apoptotic process initiated by these compounds is multifaceted, involving the activation of key cellular pathways.

Microscopic examination using Hoechst 33258 staining reveals classic apoptotic nuclear features, such as chromatin condensation and nuclear fragmentation, in cells treated with AMAD. nih.gov Further confirmation through Annexin V/PI double staining shows a dose-dependent increase in the population of apoptotic cells. nih.gov For instance, in MDA-MB-453 breast cancer cells, the percentage of early apoptotic cells increased from 6.1% in control groups to 46.3% after treatment. nih.gov A similar trend was observed in Calu-3 lung cancer cells. nih.gov

The mechanism is heavily linked to the mitochondrial or intrinsic pathway of apoptosis. Studies show that these derivatives cause a collapse of the mitochondrial membrane potential. nih.gov This disruption leads to the release of cytochrome c from the mitochondria into the cytosol, a critical step in activating the caspase cascade. nih.govnih.gov Activated caspases, including caspase-8, caspase-9, and the executioner caspase-3, then cleave essential cellular substrates, such as poly(ADP-ribose) polymerase (PARP), leading to the systematic dismantling of the cell. nih.gov Interestingly, AMAD also cleaves Bid, a pro-apoptotic protein that links the extrinsic and intrinsic apoptosis pathways. nih.gov

Table 1: Apoptosis Induction by Emodin Azide Methyl Anthraquinone Derivative (AMAD) in Cancer Cell Lines Data derived from Annexin V/PI double staining assays. nih.gov```html